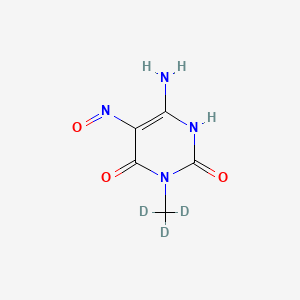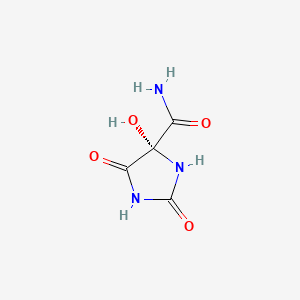
1,2-Dihidro Prednicarbate
Descripción general
Descripción
1,2-Dihydro Prednicarbate: is a synthetic corticosteroid derivative of prednisolone. It is primarily used as a topical anti-inflammatory agent. This compound is known for its efficacy in treating inflammatory skin conditions such as atopic dermatitis and psoriasis. It is a nonhalogenated corticosteroid, which means it lacks halogen atoms, making it less likely to cause skin atrophy compared to other corticosteroids.
Aplicaciones Científicas De Investigación
1,2-Dihydro Prednicarbate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions. Its stability and reactivity make it a valuable tool for understanding the behavior of corticosteroids.
Biology: The compound is used in cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation. It is also used to study the anti-inflammatory mechanisms of corticosteroids.
Medicine: 1,2-Dihydro Prednicarbate is used in clinical research to develop new treatments for inflammatory skin conditions. Its low atrophogenic potential makes it a preferred choice for long-term studies.
Industry: The compound is used in the formulation of topical creams and ointments. Its stability and efficacy make it a key ingredient in dermatological products.
Mecanismo De Acción
Target of Action
1,2-Dihydro Prednicarbate, also known as Prednicarbate, primarily targets the Glucocorticoid Receptor (GR) . This receptor is a type of nuclear receptor that is activated by binding of glucocorticoid hormones. It plays a crucial role in regulating various physiological processes, including immune response and inflammation .
Mode of Action
Prednicarbate exhibits its therapeutic effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties . It works by diffusing across cell membranes and forming complexes with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA, and stimulate the transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids .
Biochemical Pathways
The anti-inflammatory action of corticosteroids like Prednicarbate is associated with the inhibition of the interleukin 1-alpha cytokine within keratinocytes . IL-1a is also found in fibroblasts, where it is responsible for proliferation, collagenase induction, and IL-6 synthesis, which are related to skin thickness .
Pharmacokinetics
Prednicarbate is a synthetic nonhalogenated moderate to high potency corticosteroid that undergoes rapid enzymatic degradation during skin permeation to the active metabolite prednisolone-17-ethylcarbonate . The extent of percutaneous absorption of topical corticosteroids like Prednicarbate is dependent on several factors, including epidermal integrity, formulation, age of the patient, and the use of occlusive dressings .
Result of Action
The molecular and cellular effects of Prednicarbate’s action include the inhibition of early processes such as edema, fibrin deposition, capillary dilation, movement of phagocytes into the area, and phagocytic activities . This results in the management of pruritus and inflammation associated with responsive skin conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Prednicarbate. For instance, the extent of percutaneous absorption of topical corticosteroids is increased in neonates, infants, and young children . Furthermore, the anti-inflammatory activity of Prednicarbate is increased under occlusion . More research is needed to fully understand the influence of environmental factors on the action of prednicarbate .
Análisis Bioquímico
Biochemical Properties
1,2-Dihydro Prednicarbate has a high anti-inflammatory action . The anti-inflammation action of corticosteroids like 1,2-Dihydro Prednicarbate is associated with the inhibition of the interleukin 1-alpha cytokine within keratinocytes .
Cellular Effects
1,2-Dihydro Prednicarbate has a favorable benefit-risk ratio, with an inflammatory action similar to that of a medium potency corticosteroid, but with a low potential to cause skin atrophy . The anti-inflammation action of corticosteroids is associated with the inhibition of the interleukin 1-alpha cytokine within keratinocytes .
Molecular Mechanism
Corticosteroids like 1,2-Dihydro Prednicarbate diffuse across cell membranes and complex with specific cytoplasmic receptors . These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,2-Dihydro Prednicarbate can be synthesized through a series of chemical reactions starting from prednisolone. The synthesis involves the esterification of prednisolone with ethyl chloroformate and propionic acid. The reaction conditions typically include the use of a base such as pyridine to facilitate the esterification process. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods:
In industrial settings, the production of 1,2-Dihydro Prednicarbate involves large-scale esterification reactions. The process is optimized for high yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis.
Análisis De Reacciones Químicas
Types of Reactions:
1,2-Dihydro Prednicarbate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, prednisolone.
Substitution: The ester groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Oxidation: Oxidized derivatives of 1,2-Dihydro Prednicarbate.
Reduction: Prednisolone and its derivatives.
Substitution: Various substituted esters and ethers.
Comparación Con Compuestos Similares
- Hydrocortisone
- Betamethasone
- Desoximetasone
- Prednisolone
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h13,18-20,23,29H,5-12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAMAIXNRIHJGN-KAJVQRHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671225-26-6 | |
| Record name | 1,2-Dihydroprednicarbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIHYDROPREDNICARBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAE8FU446V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)
![tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate](/img/structure/B587286.png)
